2-溴-N-甲氧基-N-甲基乙酰胺

描述

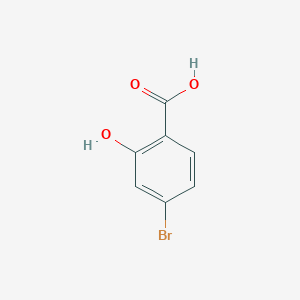

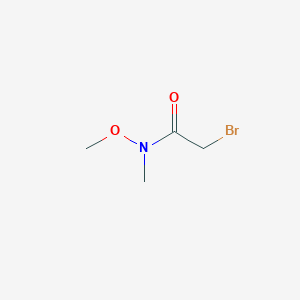

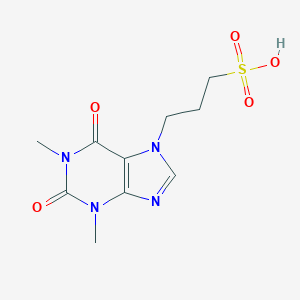

2-Bromo-N-methoxy-N-methylacetamide is a chemical compound that is part of a broader class of N-methoxy-N-methylamides. These compounds are of interest due to their potential applications in various chemical reactions and as intermediates in the synthesis of other chemical entities.

Synthesis Analysis

The synthesis of related N-methoxy-N-methylamide structures has been reported in the literature. For instance, a new reagent for the synthesis of the α,β-unsaturated N-methoxy-N-methyl-amide structural unit has been developed, which can be prepared from 2-chloro-N-methoxy-N-methylacetamide and reacted with aldehydes under Julia conditions to furnish the desired functionality . Although not directly about 2-Bromo-N-methoxy-N-methylacetamide, this method could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 2-Bromo-N-methoxy-N-methylacetamide and its derivatives can be characterized using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and gas chromatography-mass spectrometry (GC-MS) . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the core structure.

Chemical Reactions Analysis

Compounds similar to 2-Bromo-N-methoxy-N-methylacetamide can participate in a variety of chemical reactions. For example, N-Bromoacetamide has been used in addition and substitution reactions with nitroalkene moieties, leading to the introduction of bromine and acetamido groups across olefinic double bonds . This suggests that 2-Bromo-N-methoxy-N-methylacetamide could also undergo similar reactions, potentially leading to a range of derivative compounds.

Physical and Chemical Properties Analysis

While specific data on 2-Bromo-N-methoxy-N-methylacetamide is not provided, the physical and chemical properties of related compounds can be inferred. For instance, 2-Bromo-6-methoxynaphthalene is an important intermediate in pharmaceutical synthesis and has been prepared using various methylating agents, highlighting the importance of such brominated methoxy compounds . The physical properties such as solubility, melting point, and stability of these compounds are crucial for their handling and application in chemical synthesis.

科学研究应用

Synthesis of α,β-Unsaturated N-Methoxy-N-methyl-amide

A study by Manjunath, Sane, and Aidhen (2006) developed a reagent for synthesizing the α,β-unsaturated N-methoxy-N-methyl-amide structural unit. This was achieved through a process involving 2-chloro-N-methoxy-N-methylacetamide and showcased the compound's potential in organic synthesis (Manjunath, Sane, & Aidhen, 2006).

Creation of Z-Unsaturated Amides

Fortin, Dupont, and Deslongchamps (2002) described the use of N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide, which involves 2-bromo-N-methoxy-N-methylacetamide, for synthesizing Z-unsaturated amides. This method highlights the versatility and efficiency in yielding amides (Fortin, Dupont, & Deslongchamps, 2002).

Characterization in Binary Mixtures

Victor and Hazra (2002) conducted a study on the properties of N-methylacetamide in binary mixtures with 2-methoxyethanol and water. This research, involving density, viscosity, and ultrasonic velocity measurements, contributes to a better understanding of the mixture properties of related acetamides (Victor & Hazra, 2002).

Quorum-Sensing Molecule Synthesis

Hodgkinson et al. (2012) described a microwave-assisted procedure to prepare quorum-sensing molecules, starting with α-chloro ketones formation involving 2-chloro-N-methoxy-N-methylacetamide. This research contributes to the field of microbiology, specifically in studying bacterial communication (Hodgkinson, Galloway, Welch, & Spring, 2012).

Antifungal Bioactivity of Derivatives

Li and Yang (2009) synthesized derivatives of methyl 2-methoxyimino-2-{2-[(substituted benzylidene)aminooxymethyl]phenyl}acetate and N-methylacetamide, exploring their antifungal properties. This study provides insights into the potential pharmaceutical applications of these compounds (Li & Yang, 2009).

Infrared Spectrum Study of N-Methylacetamide

Ji et al. (2020) conducted a study on the infrared spectrum of N-methylacetamide, providing valuable information on its chemical properties and potential applications in organic chemistry and analytical chemistry (Ji, Yang, Ji, Zhu, Ma, Chen, Jia, Tang, & Cao, 2020).

Use in Radical Polymerization

Zhou et al. (2015) explored the use of N-methylacetamide in atom transfer radical polymerizations, highlighting its potential in polymer chemistry (Zhou, Wang, Han, He, Yang, Xue, Liao, & Xie, 2015).

属性

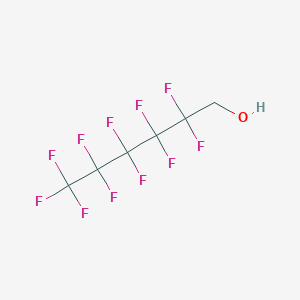

IUPAC Name |

2-bromo-N-methoxy-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrNO2/c1-6(8-2)4(7)3-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJMVMJIDBDPDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

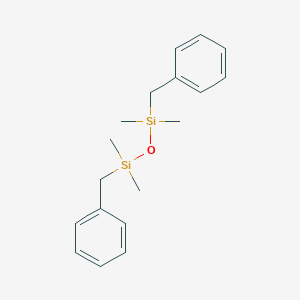

CN(C(=O)CBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446373 | |

| Record name | 2-Bromo-N-methoxy-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-methoxy-N-methylacetamide | |

CAS RN |

134833-83-3 | |

| Record name | 2-Bromo-N-methoxy-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

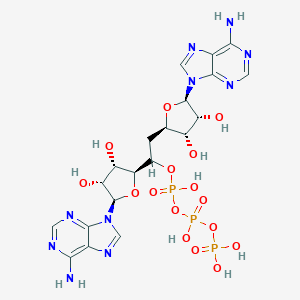

![7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B155227.png)